![molecular formula C17H14ClN3O3 B5609253 3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5609253.png)
3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives involves starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which is further processed through various chemical reactions to obtain novel compounds. These compounds are characterized using techniques like IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies, confirming their successful synthesis (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic methods and crystallography to determine the configuration and conformation of compounds. For instance, compounds within this class exhibit specific structural characteristics, as elucidated by X-ray crystallography, which provides detailed insights into their molecular geometry and helps in understanding their physical and chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The oxadiazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the influence of their functional groups. Their chemical properties are explored through reactions like cyclization, aminomethylation, and others, leading to the formation of diverse compounds with potential biological activities. These reactions are pivotal for tailoring the compound's properties for specific applications (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYPFTQMBWROMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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